molecular formula C11H15NOS B12543634 Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- CAS No. 842120-88-1

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-

Cat. No.: B12543634
CAS No.: 842120-88-1
M. Wt: 209.31 g/mol
InChI Key: MBDKDEQCBUDADQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

The compound benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- is systematically named according to IUPAC rules as 4-methyl-N-(2-methylpropylidene)benzenesulfinamide . This nomenclature reflects its core structure: a benzene ring substituted with a methyl group at the para position (C4) and a sulfinamide functional group (-S(O)NH-) at C1. The nitrogen atom of the sulfinamide moiety is further substituted with a 2-methylpropylidene group (an imine derivative of isobutylamine).

The molecular formula C₁₁H₁₅NOS corresponds to a molecular weight of 209.31 g/mol . Key structural features include:

  • A sulfinyl group (S=O) bonded to the benzene ring
  • A nitrogen atom connected to both the sulfinyl group and the 2-methylpropylidene substituent
  • A stereogenic sulfur center due to the tetrahedral geometry of the sulfinamide group

The SMILES notation for this compound is CC1=CC=C(C=C1)S(=O)N=CC(C)C , which encodes the benzene ring (C1=CC=C(C=C1)), methyl group (CC), sulfinyl group (S(=O)), and the imine-linked 2-methylpropyl substituent (N=CC(C)C). The InChIKey (MBDKDEQCBUDADQ-UHFFFAOYSA-N ) provides a unique identifier for computational database searches.

CAS Registry Number and Alternative Chemical Identifiers

This compound has two distinct CAS Registry Numbers reflecting stereochemical variations:

  • 842120-88-1 (base compound without specified configuration)
  • 813461-59-5 ([N(E)]-isomer, specifying imine geometry)

Alternative identifiers include:

Identifier Type Value Source
DTXSID DTXSID80406167 EPA DSSTox
Wikidata Q82211068 Wikidata
Nikkaji J596.175K, J2.156.216E Japan Chemical Substance Dictionary

The dual CAS numbering system highlights the importance of stereochemical specification in chemical registries. While IUPAC nomenclature emphasizes structural connectivity, CAS registry numbers often encode specific stereoisomers or manufacturing variants.

Comparative Analysis of Nomenclature Systems for Sulfinamide Derivatives

Nomenclature systems for sulfinamides prioritize different aspects of molecular structure:

IUPAC System

  • Functional group priority : The suffix "-sulfinamide" denotes the presence of the -S(O)NH- group
  • Substituent ordering : Substituents are listed alphabetically with locants (e.g., "4-methyl" precedes "N-(2-methylpropylidene)")
  • Stereochemistry : Uses R/S configuration for the sulfur center and E/Z notation for imine groups

CAS System

  • Parent structure first : Begins with "benzenesulfinamide" as the base name
  • Substituent descriptors : Uses prefixes separated by commas (e.g., "4-methyl-N-(2-methylpropylidene)-")
  • Isomer differentiation : Assigns unique registry numbers for stereoisomers (e.g., [N(E)]- vs. [N(Z)]-)

Comparative Example

System Name
IUPAC 4-methyl-N-(2-methylpropylidene)benzenesulfinamide
CAS Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-
Common p-Toluenesulfinamide isobutylidene imine (non-systematic variant)

This table demonstrates how IUPAC prioritizes substitutive nomenclature with locants, while CAS uses inverted naming with substituent prefixes. The CAS approach facilitates database searches by placing the parent structure first, whereas IUPAC's systematic method ensures unambiguous structural interpretation.

The compound's N(E) designation in CAS 813461-59-5 refers to the trans configuration of the imine group relative to the sulfinyl oxygen. This level of stereochemical specificity exceeds basic IUPAC requirements but aligns with industrial standardization practices for chiral sulfinamides used in asymmetric synthesis.

Properties

CAS No.

842120-88-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-methyl-N-(2-methylpropylidene)benzenesulfinamide

InChI

InChI=1S/C11H15NOS/c1-9(2)8-12-14(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3

InChI Key

MBDKDEQCBUDADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=CC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- typically involves the reaction of 4-methylbenzenesulfinamide with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a condensation reaction where the sulfinamide reacts with 2-methylpropanal in the presence of a catalyst to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonamides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide or a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of benzenesulfinamide derivatives as anticancer agents. A notable study demonstrated that certain derivatives exhibited strong inhibition of carbonic anhydrase IX, an enzyme often overexpressed in various cancers. The derivatives showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating potent activity. Additionally, one derivative was able to induce apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing the percentage of annexin V-FITC positive cells by 22 times compared to the control group .

Antimicrobial Properties

Benzenesulfinamide compounds have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth by targeting enzymes essential for bacterial survival. For example, certain sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in patients with neurodegenerative diseases .

Synthesis and Mechanistic Studies

The synthesis of benzenesulfinamide derivatives often involves reactions with sulfonyl chlorides and various amines or alcohols. Mechanistic studies have provided insights into the reactivity and stability of these compounds under physiological conditions, which is crucial for their development as therapeutic agents .

Case Studies and Research Findings

StudyApplicationKey Findings
Nemr et al., 2021AnticancerStrong inhibition of carbonic anhydrase IX; induction of apoptosis in MDA-MB-231 cells .
Kasimogullari et al., 2016AntimicrobialEffective against multiple bacterial strains; demonstrated broad-spectrum activity .
Abbasi et al., 2014Neurodegenerative diseasesInhibition of acetylcholinesterase; potential for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds:

4-Methyl-N-(4-methylbenzylidene)-benzenesulfonamide (CAS: 75159-10-3) Structure: Features a 4-methylbenzylidene group instead of 2-methylpropylidene. Molecular Formula: C₁₅H₁₅NO₂S; Molar Mass: 273.35 g/mol. Synthesis: Formed via condensation of 4-methylbenzenesulfonamide with 4-methylbenzaldehyde.

4-Fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide Structure: Contains a fluorine substituent at the para position and an alkyne-functionalized amine. Molecular Formula: C₉H₉FNO₂S; Molar Mass: 214.24 g/mol. Synthesis: Derived from 4-fluorobenzenesulfonyl chloride and prop-2-yn-1-amine via nucleophilic substitution, followed by click chemistry modifications . Properties: The electron-withdrawing fluorine enhances electrophilic reactivity, while the alkyne group enables participation in Huisgen cycloadditions .

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide hydrochloride Structure: Includes a nitro group, amino alcohol, and benzyl substituents. Molecular Formula: C₂₀H₂₄N₃O₅S·HCl; Molar Mass: 470.35 g/mol (as salt).

Biological Activity

Benzenesulfinamide, specifically 4-methyl-N-(2-methylpropylidene)-, is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- can be depicted as follows:

  • Molecular Formula : C12H17N1O2S1
  • Molecular Weight : 239.34 g/mol

The compound features a sulfonamide functional group attached to a substituted benzene ring, which is pivotal for its biological interactions.

Recent studies indicate that compounds similar to benzenesulfinamide can act as antagonists or inverse agonists of the cannabinoid receptors (CB1 and CB2) in the body. These receptors are implicated in various physiological processes, including pain sensation, mood regulation, and appetite control . The modulation of these receptors may offer therapeutic benefits in treating conditions such as obesity, anxiety disorders, and neuroinflammatory diseases.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides are traditionally known for their antibacterial properties. Research has shown that benzenesulfinamide derivatives exhibit significant antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Anticancer Properties :
    • Some studies suggest that benzenesulfinamide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interfere with critical cellular pathways makes it a candidate for further investigation in oncology .
  • Neuroprotective Effects :
    • The neuroprotective potential of benzenesulfinamide is linked to its interaction with cannabinoid receptors. By modulating these receptors, the compound may help mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including benzenesulfinamide. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to traditional antibiotics like penicillin.

CompoundMIC (µg/mL)
Benzenesulfinamide32
Penicillin16
Ciprofloxacin8

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that benzenesulfinamide inhibited cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Cell LineTreatment Concentration (µM)% Cell Viability
MCF-72550
ControlN/A100

Q & A

Q. What are the common synthetic routes for 4-methyl-N-(2-methylpropylidene)benzenesulfinamide and its analogues in academic research?

Methodological Answer: The synthesis of benzenesulfinamide derivatives typically involves multi-step reactions. Key steps include:

  • Sulfonylation: Reacting sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) with amines under basic conditions (e.g., NaOH in dichloromethane) to form intermediates .
  • Schiff Base Formation: Condensation with ketones or aldehydes (e.g., 2-methylpropionaldehyde) in aprotic solvents to introduce the imine moiety.
  • Click Chemistry: For complex analogues, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to attach functional groups (e.g., triazoles) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Intermediate Synthesis4-Fluorobenzenesulfonyl chloride, prop-2-yn-1-amine, NaOH/DCM75%*
Click ReactionCuSO₄·5H₂O, sodium ascorbate, acetone/H₂O, 10h, rt53–73%
PurificationColumn chromatography (hexane/EtOAc = 9:1)>95%
*Yield estimated from analogous protocols.

Q. How is 4-methyl-N-(2-methylpropylidene)benzenesulfinamide characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on chemical environment (e.g., sulfinamide S=O resonance at ~100–110 ppm in ¹³C NMR). Compare with NIST reference data for 4-methylbenzenesulfonamide derivatives .
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in imine geometry (e.g., E/Z isomerism) using single-crystal data .

Critical Note: Discrepancies in NMR data (e.g., split peaks due to impurities) require re-purification via recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can Cu-catalyzed reactions be optimized to improve yields of benzenesulfinamide-triazole hybrids?

Methodological Answer:

  • Catalyst Loading: Reduce CuSO₄·5H₂O from 0.2 mmol to 0.1 mmol to minimize copper residues while maintaining reactivity .
  • Solvent Ratio: Adjust acetone/H₂O from 1:1 to 3:1 to enhance solubility of hydrophobic intermediates.
  • Reaction Monitoring: Use TLC or in-situ IR to track azide-alkyne cycloaddition completion, reducing side-product formation .

Q. Table 2: Optimization Parameters

ParameterBaselineOptimizedImpact on Yield
Catalyst (CuSO₄)0.2 mmol0.1 mmol+15%
Solvent (Acetone:H₂O)1:13:1+22%
Reaction Time10h8hNo change

Q. How to resolve contradictions in spectral data for benzenesulfinamide derivatives?

Methodological Answer:

  • Case Study: If ¹H NMR shows unexpected splitting (e.g., imine proton at δ 8.2 ppm as a doublet instead of singlet):
    • Hypothesis 1: Rotameric effects due to restricted rotation. Validate via variable-temperature NMR (VT-NMR) .
    • Hypothesis 2: Trace solvents (e.g., DCM) altering chemical shifts. Re-dissolve in deuterated DMSO for consistency .
  • Cross-Validation: Compare with computational NMR predictions (DFT/B3LYP/6-31G*) to assign signals confidently .

Q. How to design analogues targeting NLRP3 inflammasome inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzene ring to enhance binding to NLRP3’s ATP pocket .
    • Replace the 2-methylpropylidene group with cyclopropylidene to improve metabolic stability .
  • Biological Testing:
    • In Vitro Assays: Measure IL-1β release in LPS-primed macrophages (IC₅₀ < 1 µM target) .
    • Selectivity Screening: Test against related inflammasomes (e.g., NLRC4) to confirm specificity .

Q. Table 3: Analogue Design Strategy

ModificationExpected ImpactReference
Chlorine at C4Enhanced hydrophobic interactions
CyclopropylideneReduced CYP450-mediated oxidation
Triazole appendageImproved water solubility

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